molecular formula C16H19N5O4 B14976503 Methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B14976503
M. Wt: 345.35 g/mol
InChI Key: JLSGOONLWAYCEB-UHFFFAOYSA-N
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Description

Methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that features a tetrazolo[1,5-a]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the dimethoxyphenyl and ethyl groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of Methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the Biginelli-type reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an urea derivative . The reaction conditions often require heating in a solvent such as dimethylformamide (DMF) and may proceed without the need for a catalyst . Industrial production methods would likely optimize these conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H19N5O4

Molecular Weight

345.35 g/mol

IUPAC Name

methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H19N5O4/c1-5-10-13(15(22)25-4)14(21-16(17-10)18-19-20-21)9-6-7-11(23-2)12(8-9)24-3/h6-8,14H,5H2,1-4H3,(H,17,18,20)

InChI Key

JLSGOONLWAYCEB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(N2C(=NN=N2)N1)C3=CC(=C(C=C3)OC)OC)C(=O)OC

Origin of Product

United States

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